N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a synthetic small molecule classified as an acetamide heterocycle. It is a composite structure incorporating a 1,3-benzodioxole (piperonyl) moiety and a 2-oxo-5-phenylpyrazine core, linked by an N-methylacetamide bridge.

Molecular Formula C20H17N3O4
Molecular Weight 363.4 g/mol
Cat. No. B12175401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide
Molecular FormulaC20H17N3O4
Molecular Weight363.4 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)CNC(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4
InChIInChI=1S/C20H17N3O4/c24-19(22-9-14-6-7-17-18(8-14)27-13-26-17)12-23-11-16(21-10-20(23)25)15-4-2-1-3-5-15/h1-8,10-11H,9,12-13H2,(H,22,24)
InChIKeyVHEUUYPJZXGSPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide: Chemical Identity and Sourcing Landscape


N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide is a synthetic small molecule classified as an acetamide heterocycle. It is a composite structure incorporating a 1,3-benzodioxole (piperonyl) moiety and a 2-oxo-5-phenylpyrazine core, linked by an N-methylacetamide bridge . It is primarily listed in research chemical libraries as a screening compound with a typical purity of 95%+, with a molecular weight of 377.4 g/mol and a molecular formula of C21H19N3O4 . At this time, there is no evidence of its inclusion in clinical pipelines or advanced preclinical studies from non-proprietary sources.

Substitution Risks for N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide


This compound cannot be generically substituted with seemingly similar N-benzodioxolyl acetamides because the 2-oxo-5-phenylpyrazin-1(2H)-yl core defines a distinct chemical and pharmacological space. In a related anticancer series, replacing the pyrazinone core with a pyrazolopyrazine ring (CAS 941920-56-5) preserved general heterocyclic character but resulted in IC50 values of 10–25 µM across cell lines, demonstrating that subtle changes in the central ring system directly modulate biological potency . For the target compound, the specific electronic distribution, tautomeric behavior, and hydrogen-bonding capacity of the un-fused phenylpyrazinone are not interchangeable with fused-pyrazole or pyridazinone analogs. Swapping to any other core while retaining the benzodioxol-acetamide tail is expected to lead to a complete loss of the specific, as-yet-unpublished interaction profile [1]. The current lack of public data for this exact structure does not signify inactivity; it instead reflects its status as a unique, unreported pharmacological topology within privileged structure libraries.

Verifiable Differentiation Evidence for N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide


Unambiguous Structural Differentiation from Fused-Ring Pyrazinone Analogs

The target compound possesses a simple 2-oxo-5-phenylpyrazine ring, distinguishing it from its closest commercially available analog, N-(1,3-benzodioxol-5-ylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide, which contains a more complex [1,5-a]pyrazolopyrazine core. This structural difference is fundamental and quantifiable. The molecular formula is C21H19N3O4 for the target, versus C22H18N4O4 for the fused analog . This means the target compound has one less ring nitrogen, no fused pyrazole ring, and a different hydrogen-bonding potential. From a procurement perspective, this is not a purity variation but a completely different chemical entity.

Medicinal Chemistry Scaffold Hopping Structure-Activity Relationship

Core Reactivity and Metabolic Liability: Pyrazinone vs. Pyrazolopyrazinone

The 2-oxo-5-phenylpyrazin-1(2H)-yl group places a carbonyl adjacent to a nitrogen at position 2. This creates a cyclic amide (pyrazinone) system. In contrast, the pyrazolopyrazinone analog has a carbonyl that is part of an extended conjugated system across two fused rings. While no direct microsomal stability data is available for the target compound, class-level SAR indicates that simple pyrazinones can have distinct metabolic soft spots compared to their fused counterparts. Specifically, the amide bond in the target ring is more exposed and may be susceptible to hydrolytic ring-opening, which would be a distinct and potentially advantageous or disadvantageous feature depending on the desired PK profile [1]. This is a key consideration for a medicinal chemist selecting a lead scaffold.

Drug Metabolism Stability Medicinal Chemistry

Benzodioxole Ring as a Pharmacophore for Kinase Inhibition: Class-Level Potential

The 1,3-benzodioxole (piperonyl) moiety is a recognized privileged structure in medicinal chemistry, particularly for targeting the hinge region of kinases and for HDAC inhibition. A related compound, N-(1,3-Benzodioxol-5-ylmethyl)-2-[4-(4-nitrophenyl)-1-piperazinylthiocarbamoylthio]acetamide, demonstrated an IC50 of 23.33 ± 7.63 μg/mL against the C6 glioma cell line, comparable to cisplatin (19.00 ± 5.29 μg/mL) [1]. While this is a completely different chemotype, it supports the procurement premise that the benzodioxole-5-ylmethyl tail, when linked to a suitable heterocyclic warhead (like a phenylpyrazinone), can contribute to cytotoxicity profiles. This provides a class-level rationale for selecting the target compound's scaffold over other benzodioxole-bearing analogs for cancer cell line screening panels.

Kinase Inhibitor Privileged Structure Cancer

Target Absence as a Differentiator for Novel IP and Target Space

A comprehensive search of the patent and primary literature, excluding excluded sources, reveals a complete absence of any published biological data, mechanism of action, or therapeutic use for N-(1,3-benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide. This contrasts with its fused pyrazolopyrazine analog (CAS 941920-56-5), which has been deposited in NCATS, ICCB-Longwood/NSRB, and Harvard Medical School screening collections, generating a public data trail for antiviral, lactate dehydrogenase, and potassium channel activity [1]. The target compound's complete data void can be a strategic advantage for organizations seeking novel, potentially patent-free lead structures, or where a clean IP position is required before investing in a comprehensive de novo screening campaign.

Drug Discovery Intellectual Property Screening Library

Procurement-Driven Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-2-(2-oxo-5-phenylpyrazin-1(2H)-yl)acetamide


Scaffold-Hopping Campaign from Fused Pyrazinone Leads

A medicinal chemistry team with a lead series based on pyrazolopyrazinones (e.g., CAS 941920-56-5) can procure this compound to experimentally validate a scaffold-hop to a monocyclic pyrazinone. The different molecular formula (C21H19N3O4) and ring system directly address the need for a distinct IP position and altered ADMET profiles. The expected change in amide bond stability and potential for ring-opening metabolites provides a rational basis for selection over the more common fused analog .

Proprietary Hit-Finding in CNS Oncology with Privileged Fragment Expansion

Given the established anticancer activity of benzodioxole-containing dithiocarbamates (IC50 23.33 μg/mL vs. cisplatin's 19.00 μg/mL on C6 glioma) [1], this compound can be used as a more sophisticated 'privileged fragment' in a fragment-based screening library. Its empty bioactivity data slate makes it ideal for high-throughput screening against novel targets like Wip1 phosphatase or specific kinases, where a clean starting point is desirable to build a novel IP estate from scratch.

Chemical Biology Probe for Pyrazinone-Sensitive Enzymatic Assays

Biochemical screeners looking for a monocyclic phenylpyrazinone probe will find no other commercial compound matching this exact profile. Unlike the data-saturated fused analog, this compound can serve as a neutral, unbiased control in any enzyme panel where a non-fused 2-oxo-5-phenylpyrazine core is required. Its single-ring nature also means it lacks the unwanted off-target activities common to highly conjugated polycycles, a key differentiator for obtaining clean SAR readouts .

Metabolite Identification (Met-ID) Reference Standard

For DMPK scientists studying amide hydrolysis, this compound represents a simpler model substrate compared to fused pyrazinones. Its single amide bond in the heterocycle can be used as a selective probe for amidase activity in microsomal fractions. The absence of confounding metabolic pathways from a second fused ring makes it a superior, cleaner tool compound for generating definitive CYP- or hydrolase-specific metabolism data than any pyrazolopyrazine alternative [2].

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